2-Bromo-4-(4-chloro-phenyl)-nicotinic acid methyl ester

Suzuki-Miyaura coupling palladium catalysis aryl bromide reactivity

2-Bromo-4-(4-chloro-phenyl)-nicotinic acid methyl ester (CAS 147078-80-6; MW 326.57 g/mol) is a trisubstituted pyridine-3-carboxylate that embodies a halogenated nicotinic acid scaffold. The co-presence of a C2‑bromine, a C4‑(4‑chlorophenyl) aryl group, and a C3‑methyl ester defines a three‑point differentiation blueprint: the bromine constitutes a reactive handle for metal‑catalysed cross‑coupling, the 4‑chlorophenyl substituent delivers a lipophilic conformational anchor, and the methyl ester functions as a masked carboxylic acid that is cleavable under mild basic conditions.

Molecular Formula C13H9BrClNO2
Molecular Weight 326.57 g/mol
CAS No. 147078-80-6
Cat. No. B3241540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(4-chloro-phenyl)-nicotinic acid methyl ester
CAS147078-80-6
Molecular FormulaC13H9BrClNO2
Molecular Weight326.57 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CN=C1Br)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H9BrClNO2/c1-18-13(17)11-10(6-7-16-12(11)14)8-2-4-9(15)5-3-8/h2-7H,1H3
InChIKeyRKBLLDJEGBXALU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-(4-chloro-phenyl)-nicotinic acid methyl ester (CAS 147078-80-6) – Procurement-Ready Nicotinate Building Block


2-Bromo-4-(4-chloro-phenyl)-nicotinic acid methyl ester (CAS 147078-80-6; MW 326.57 g/mol) is a trisubstituted pyridine-3-carboxylate that embodies a halogenated nicotinic acid scaffold . The co-presence of a C2‑bromine, a C4‑(4‑chlorophenyl) aryl group, and a C3‑methyl ester defines a three‑point differentiation blueprint: the bromine constitutes a reactive handle for metal‑catalysed cross‑coupling, the 4‑chlorophenyl substituent delivers a lipophilic conformational anchor, and the methyl ester functions as a masked carboxylic acid that is cleavable under mild basic conditions . These layered features position this compound as a strategic intermediate for medicinal‑chemistry library enumeration and agrochemical lead optimisation, where simultaneous manipulation of two distinct vectors on the pyridine ring is required .

Why In‑Class Nicotinates Cannot Replace 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid methyl ester


Generic nicotinate esters—such as unsubstituted methyl nicotinate or simple 2‑halonicotinates—lack the critical C4‑aryl vector that imparts conformational restriction and π‑stacking capability, while the widely available 2‑chloro‑4‑aryl analogues exhibit markedly lower reactivity in palladium‑catalysed cross‑coupling reactions compared with the corresponding 2‑bromo congener . Conversely, the free acid counterpart (CAS 147078-81-7) necessitates additional protection‑deprotection steps that erode overall yield and complicate chemoselectivity profiles. Substitution with any mono‑functionalised congener therefore results in either a lost synthetic vector, a sluggish coupling step, or a less economical route, each of which directly increases linear‑step count and procurement cost .

Quantitative Differentiation Evidence for 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid methyl ester


Superior Oxidative‑Addition Reactivity of C2‑Bromine Over C2‑Chlorine in Cross‑Coupling

The C2‑bromine atom in the target compound provides a kinetically more accessible oxidative‑addition site for Pd(0) relative to the corresponding C2‑chloro analogue. While exact rates are system‑specific, the consensus bond‑dissociation energy of C–Br (∼285 kJ mol⁻¹) versus C–Cl (∼350 kJ mol⁻¹) within heteroaryl‑halide electrophiles translates to substantially higher turnover frequencies (TOF) under identical catalytic conditions [1]. A 2‑chloro‑4‑(4‑chlorophenyl)nicotinate would require higher catalyst loadings, elevated temperatures, or specialised ligands to achieve comparable conversion, thereby increasing cost and by‑product burden .

Suzuki-Miyaura coupling palladium catalysis aryl bromide reactivity

Predicted Lipophilicity Advantage Over the C2‑Des‑Bromo Analogue

Predicted ACD/LogP for the target compound is 3.31, compared with 3.19 for methyl 4‑(4‑chlorophenyl)nicotinate (CAS 149467-76-5), the direct C2‑des‑bromo analogue . The ΔLogP of +0.12 reflects the additional bromine atom and translates to a modest but measurable increase in estimated membrane permeability (ACD/BCF: 653.36 vs. ∼450 for the des‑bromo analogue) . This differential is of practical significance in libraries where fine‑tuning of lipophilicity within a narrow window (typically LogP 3–4) is essential for achieving CNS exposure while avoiding CYP450 promiscuity.

lipophilicity LogP drug-likeness physicochemical property prediction

Orthogonal Protection Strategy: Methyl Ester vs. Free Carboxylic Acid

The methyl ester function in the target compound serves as a latent carboxylic acid that can be selectively unmasked by saponification (NaOH, 80 °C, 3 h) without affecting the C2‑bromine or the C4‑aryl group . In contrast, the free acid analogue (2‑bromo‑4‑(4‑chlorophenyl)nicotinic acid, CAS 147078-81-7) would require transient re‑protection before any metal‑catalysed transformation at C2, adding two synthetic steps (protection and final deprotection) and incurring an estimated 15–25% cumulative yield loss per extra step [1]. The target compound therefore enters a convergent route at a higher oxidation state, eliminating unnecessary redox manipulations.

protecting group strategy orthogonal reactivity solid-phase synthesis synthetic economy

X‑Ray Crystallographic Validation of the 2‑Bromo‑4‑(4‑chlorophenyl)pyridine‑3‑carboxylate Core

The single‑crystal X‑ray structure of Ethyl 2‑bromo‑4‑(4‑chlorophenyl)‑6‑phenyl‑3‑pyridinecarboxylate (C20H15BrClNO2), a close analogue that shares the identical 2‑bromo‑4‑(4‑chlorophenyl)nicotinate core with the target compound, has been solved in the orthorhombic space group P2₁2₁2₁ [1]. This provides definitive proof that the halogen‑aryl substitution pattern is geometrically viable, that the 4‑chlorophenyl ring adopts a well‑defined torsional angle relative to the pyridine plane, and that the bromine atom does not induce disruptive steric clashes. For procurement officers evaluating a novel building block, the existence of a homologous crystal structure substantially reduces the risk that the compound will exhibit unexpected solid‑state behaviour or conformational instability.

X-ray crystallography molecular conformation solid-state structure scaffold validation

Vendor‑Verified Purity Specification and Bulk Availability

The target compound is commercially available from multiple independent vendors with a documented minimum purity of 95.0% (HPLC/GC) and a molecular weight confirmed at 326.57 g mol⁻¹ . Unlike bespoke in‑house syntheses that require extensive quality‑control development, the availability of pre‑qualified material with established InChIKey (RKBLLDJEGBXALU‑UHFFFAOYSA‑N) enables immediate integration into discovery workflows with minimal analytical overhead. The product is recommended for long‑term storage in a cool, dry environment, which supports procurement planning for multi‑month projects .

chemical procurement purity specification vendor datasheet supply chain

Optimal Use Scenarios for 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid methyl ester


Diversity‑Oriented Synthesis of 2,4‑Disubstituted Nicotinate Libraries via Tandem Suzuki–Amidation

The C2‑bromine undergoes efficient Suzuki–Miyaura coupling with aryl‑ or heteroaryl boronic acids, while the methyl ester can be directly converted to amides under mild conditions (e.g., AlMe₃‑mediated aminolysis), enabling a two‑step parallel library synthesis without intermediate deprotection . This orthogonal reactivity pattern is not offered by mono‑functionalised comparators and is especially valuable in hit‑expansion campaigns targeting nicotinic acetylcholine receptor subtypes.

CNS Drug Discovery Programmes Requiring Fine‑Tuned Lipophilicity

With a predicted ACD/LogP of 3.31 and a LogD (pH 7.4) of 4.01, the compound resides in a lipophilicity window often associated with favourable blood–brain barrier penetration . The chlorine substituent on the phenyl ring further enables metabolic stability tuning through electronic effects. This makes the compound a preferred starting material for CNS‑penetrant Nicotinic acetylcholine receptor (nAChR) ligand programmes, where a ΔLogP of +0.12 versus the des‑bromo analogue may be decisive in achieving target engagement in vivo.

Process‑Scale Route Scouting with Minimised Linear‑Step Count

The pre‑installed methyl ester eliminates the protecting‑group manipulations required when the free acid counterpart is used as a starting material, saving 1–2 synthetic steps and an estimated 15–25% cumulative yield loss . For process‑development groups evaluating cost‑of‑goods, this step‑count reduction directly translates to lower solvent consumption, reduced waste, and shorter cycle times—making the methyl ester the economically preferred starting material for multi‑gram scale‑up.

Agrochemical Lead Optimisation Requiring Halogen‑Rich Intermediates

The dual‑halogen architecture (Br + Cl) provides two distinct vectors for late‑stage functionalisation in agrochemical discovery. The bromine can be exploited for radiolabelling or bioconjugation, while the 4‑chlorophenyl group can undergo further electrophilic aromatic substitution or serve as a metabolic blocking group . This differentiated utility over simpler nicotinic esters supports prioritisation in projects where both target potency and environmental persistence need to be modulated through iterative halogen‑scaffold optimisation.

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